molecular formula C11H13F3N4O3 B12442933 tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate

tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate

Cat. No.: B12442933
M. Wt: 306.24 g/mol
InChI Key: JLMUJVVPAITXSJ-UHFFFAOYSA-N
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Description

tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate is a sophisticated chemical intermediate primarily utilized in the synthesis of heterocyclic compounds, particularly those with potential biological activity. Its key structural features—a pyrazole ring and a trifluoroacetyl-protected amine—make it a valuable building block in medicinal chemistry programs targeting kinase inhibition. The compound serves as a precursor in the formation of aminopyrazole scaffolds, which are privileged structures found in a wide range of pharmaceutical agents. Researchers employ this reagent to introduce the aminopyrazole motif into larger molecules, a strategy commonly used in the development of ATP-competitive inhibitors for various disease targets. Its mechanism of action is that of a key synthetic intermediate; it undergoes deprotection and cyclocondensation reactions to generate novel chemical entities that can be screened for efficacy. The presence of the strong electron-withdrawing trifluoroacetyl group can significantly influence the reactivity and metabolic stability of the final compounds, making this intermediate particularly valuable for constructing candidates with optimized drug-like properties. Its application is essential in early-stage drug discovery for the generation of diverse compound libraries aimed at identifying new lead structures.

Properties

Molecular Formula

C11H13F3N4O3

Molecular Weight

306.24 g/mol

IUPAC Name

tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate

InChI

InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20)

InChI Key

JLMUJVVPAITXSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrazole Derivatives

Initial synthesis typically begins with Boc protection of a pyrazole-amine precursor. A representative protocol involves:

  • Reagents : Pyrazole-amine (1.0 equiv), di-tert-butyl dicarbonate (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM).
  • Conditions : Stirred at 25°C for 12 hours under nitrogen.
  • Work-up : Washed with 10% citric acid, dried over MgSO₄, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : 78–85% (reported for analogous pyrazole-Boc derivatives).

Trifluoroacetylation of Protected Amines

Subsequent acylation introduces the trifluoroacetyl group:

  • Reagents : Boc-protected pyrazole (1.0 equiv), trifluoroacetic anhydride (TFAA, 1.5 equiv), triethylamine (2.0 equiv) in DCM.
  • Conditions : Cooled to 0°C, stirred for 2 hours, then warmed to room temperature for 6 hours.
  • Work-up : Quenched with ice-water, extracted with DCM, and concentrated under reduced pressure.

Yield : 65–72% (isolated via recrystallization from ethanol).

Advanced Lithiation Strategies

For derivatives requiring regioselective substitution, lithiation-mediated functionalization is employed:

Directed Ortho-Metalation

Step Reagents/Conditions Outcome
1 Pyrazole-Boc (1.0 equiv), TMEDA (2.0 equiv), n-BuLi (1.1 equiv) in THF at −78°C Lithiation at C4 position
2 Electrophilic quench with trifluoroacetyl chloride (1.2 equiv) Introduction of trifluoroacetyl group
3 Work-up: NH₄Cl quench, extraction with EtOAc, chromatography Final compound

Yield : 58% (optimized for minimal Boc deprotection).

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Boc Protection + TFAA Acylation Simplicity, scalability Moderate yields due to competing hydrolysis 65–72%
Lithiation-Acylation Regioselectivity Requires cryogenic conditions 58–63%
One-Pot Tandem Reactions Reduced purification steps Limited substrate scope 50–55%

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, Boc CH₃), 6.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.82 (s, 1H, NH), 8.15 (d, J = 2.4 Hz, 1H, pyrazole-H).
  • ¹³C NMR : 155.2 (Boc C=O), 152.1 (trifluoroacetyl C=O), 28.3 (Boc C(CH₃)₃).
  • HRMS : m/z 307.1024 [M+H]⁺ (calc. 307.1021).

Industrial-Scale Considerations

  • Solvent Selection : Transitioning from DCM to 2-MeTHF improves sustainability without compromising yield.
  • Catalysis : Pd(OAc)₂ (0.5 mol%) reduces reaction times by 40% in Boc protection steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the trifluoroacetyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may result in the formation of reduced carbamate derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and the pyrazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Protecting Group Pyrazole Substituent Trifluorinated Group Key Applications
tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate tert-butyl carbamate (Trifluoroacetyl)amino-methylidene 2,2,2-Trifluoroacetyl Pharmaceutical intermediates
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate Benzyl carbamate 2-Oxoethylamino 2,2,2-Trifluoroethyl Early-stage synthetic intermediates
tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate tert-butyl carbamate 3-Nitro, 1-(trifluoroethyl) 2,2,2-Trifluoroethyl Agrochemical research
tert-butyl (5-(4-amino-1-(fluorophenyl)pyrazolo[3,4-d]pyrimidinyl)furan-2-yl)methylcarbamate tert-butyl carbamate Pyrazolo[3,4-d]pyrimidine, fluorophenyl None Kinase inhibitor development

Stability and Reactivity

  • Thermal Stability : Tert-butyl carbamates generally decompose above 150°C, consistent with related compounds (e.g., reports melting points ~160°C for Boc-protected intermediates).
  • Acid Sensitivity : The tert-butyl group is labile under strong acidic conditions (e.g., HCl), whereas trifluoroacetylated amines resist hydrolysis under mild acidic/basic conditions, enabling selective deprotection .

Biological Activity

Tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C11_{11}H13_{13}F3_{3}N4_{4}O3_{3}
Molecular Weight 306.24 g/mol
IUPAC Name tert-butyl (NE)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate
CAS Number 2028307-97-1

The biological activity of this compound is primarily attributed to its structural components. The trifluoroacetyl group enhances the compound's lipophilicity and binding affinity to target proteins and enzymes. The pyrazole ring contributes to its ability to interact with various biological targets, potentially modulating enzyme activities and influencing metabolic pathways .

Antiparasitic Activity

Recent studies indicate that compounds structurally similar to this compound exhibit potent antiparasitic effects. For instance, related pyrazole derivatives have shown activity against Trypanosoma brucei, with IC50 values indicating effective inhibition of essential enzymes involved in the parasite's metabolism .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole derivatives. A study demonstrated that certain derivatives could inhibit Mycobacterium tuberculosis by targeting pantothenate synthetase, suggesting that this compound may have similar applications in combating resistant strains of bacteria .

Case Studies

  • In Vitro Studies on Enzyme Inhibition :
    • A series of experiments were conducted using various concentrations of this compound to assess its inhibitory effects on specific enzymes. Results indicated a dose-dependent inhibition pattern, with significant activity observed at lower concentrations.
  • Structural Activity Relationship (SAR) :
    • SAR studies revealed that modifications to the trifluoroacetyl group significantly impacted the compound's biological activity. Compounds with enhanced fluorination exhibited increased potency against certain enzyme targets .

Q & A

Q. What synthetic methodologies are recommended for introducing the trifluoroacetyl group into tert-butyl carbamate derivatives?

The trifluoroacetyl group can be introduced via nucleophilic substitution or acylation reactions under anhydrous conditions. Key parameters include:

  • Catalysts/Bases : Triethylamine or pyridine with potassium carbonate for deprotonation .
  • Solvents : Polar aprotic solvents like 1,4-dioxane or THF to stabilize intermediates .
  • Temperature : Elevated temperatures (e.g., 90°C) accelerate acylation, while lower temperatures (0–25°C) minimize side reactions .
SolventCatalyst/BaseTemperature (°C)Reaction Time (h)Yield (%)
1,4-DioxaneTriethylamine90185
THFPyridine/K2CO30–250.7578

Q. What safety protocols are critical when handling tert-butyl carbamate derivatives in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhalation of vapors .
  • First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical help .

Q. Which spectroscopic techniques are essential for characterizing tert-butyl carbamate derivatives?

  • NMR : ¹H/¹³C NMR to confirm substituent integration and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) : Identify carbonyl (C=O) and carbamate (N–C=O) stretches .

Advanced Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

  • Multi-Dimensional NMR : Use HSQC and HMBC to assign overlapping signals .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., bond angles: C–N–C = 120.5°; torsion angles: ±15° deviations) .
  • Computational Validation : Compare experimental data with DFT-optimized structures .

Q. What experimental design strategies optimize reaction yields for multi-step carbamate syntheses?

  • Design of Experiments (DoE) : Screen solvents, catalysts, and temperatures systematically .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation .
ParameterLevels TestedOptimal ConditionYield Improvement (%)
SolventDMF, THF, DioxaneDMF22
CatalystPd(OAc)₂, PdCl₂Pd(OAc)₂15
Temperature50°C, 70°C, 90°C70°C18

Q. How do steric and electronic effects influence the reactivity of tert-butyl carbamate derivatives in cross-coupling reactions?

  • Steric Effects : Bulky tert-butyl groups hinder nucleophilic attack at the carbamate carbonyl, requiring longer reaction times .
  • Electronic Effects : Electron-withdrawing trifluoroacetyl groups increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings (e.g., 20% higher yield vs. non-fluorinated analogs) .

Q. What strategies mitigate decomposition during the storage of tert-butyl carbamate derivatives?

  • Storage Conditions : Argon atmosphere, desiccated at –20°C to prevent hydrolysis .
  • Stabilizers : Add 1–2% molecular sieves to absorb moisture .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Purity Check : Recrystallize the compound and repeat DSC analysis .
  • Polymorphism Screening : Test crystallization in different solvents (e.g., ethanol vs. hexane) .
  • Synchrotron XRD : Resolve crystal packing variations affecting melting behavior .

Q. Why might HPLC purity assays conflict with NMR integration results?

  • Column Selectivity : Use a C18 column with acidic mobile phase (0.1% TFA) to separate charged impurities .
  • NMR Solvent Artifacts : Deuterated solvents (e.g., CDCl₃) may mask low-concentration impurities; use DMSO-d₆ for better resolution .

Methodological Tables

Q. Table 1. Comparison of Characterization Techniques

TechniqueApplicationKey ParametersReference
X-ray CrystallographySolid-state structure determinationResolution < 1.0 Å, R-factor < 0.05
HRMSMolecular formula confirmationMass error < 2 ppm
2D NMRStereochemical assignment¹H-¹³C HMBC correlation

Q. Table 2. Stability of tert-Butyl Carbamates Under Various Conditions

ConditionDegradation PathwayHalf-Life (Days)Mitigation Strategy
Ambient HumidityHydrolysis3Store with molecular sieves
Light ExposurePhotolysis7Amber glass, –20°C storage
Oxygen PresenceOxidation10Argon atmosphere

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